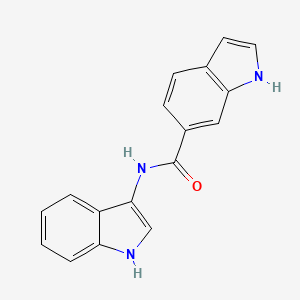
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, also known as AOCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. AOCA has been found to have a wide range of potential applications, including as an anticancer agent, an antiviral agent, and a treatment for neurological disorders. In
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of enzymes such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. Additionally, this compound has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its potential as a multi-targeted agent, with the ability to affect multiple pathways and processes in cells. Additionally, this compound has been found to have low toxicity in animal studies, which may make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness and reduce side effects. Additionally, further research is needed to better understand the mechanism of action of this compound, and to identify its specific targets in cells. Finally, studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with ethyl chloroformate and then with 2-aminoacetaldehyde diethyl acetal. The final product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its antiviral properties, with research suggesting that it can inhibit the replication of certain viruses, including the herpes simplex virus. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-11-8-6(10)4-1-2-4/h4H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKQLXYQJDQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)





![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
